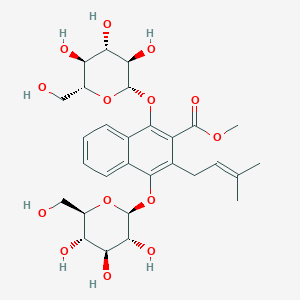

Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate

Description

Properties

IUPAC Name |

methyl 3-(3-methylbut-2-enyl)-1,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O14/c1-12(2)8-9-15-18(27(38)39-3)26(43-29-24(37)22(35)20(33)17(11-31)41-29)14-7-5-4-6-13(14)25(15)42-28-23(36)21(34)19(32)16(10-30)40-28/h4-8,16-17,19-24,28-37H,9-11H2,1-3H3/t16-,17-,19-,20-,21+,22+,23-,24-,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDABLANSWPSGY-GIQZDESDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904200 | |

| Record name | 1,4-Bis(beta-D-glucopyranosyloxy)-3-(3-methyl-2-butenyl)naphthalene-2-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Natural Origins and Biological Potential of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sourcing, isolation, and potential biological activities of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate, a prenylated naphthoquinone glycoside. This document details its known natural occurrences, presents a generalized experimental protocol for its extraction and purification, and explores its cytotoxic effects on hepatocellular carcinoma cells. A hypothesized signaling pathway for its mode of action is presented, drawing from established mechanisms of similar naphthoquinone compounds. This guide is intended to serve as a foundational resource for further research and development of this promising natural product.

Natural Sources

This compound has been identified as a constituent of the flowering plant Wollastonia biflora, a member of the Asteraceae family. Furthermore, literature suggests its presence in the roots of Rubia cordifolia, commonly known as Indian Madder or Manjistha, a plant with a long history of use in traditional medicine. While the compound has been identified in these sources, specific quantitative data regarding its yield remains limited in publicly accessible literature.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₉H₃₈O₁₄ |

| Molecular Weight | 610.6 g/mol |

| Class | Naphthoquinone Glycoside |

| Key Structural Features | Naphthalene core, prenyl group, two glucosyl moieties |

Experimental Protocols: Isolation and Purification

The following is a generalized experimental protocol for the isolation of this compound from plant material, based on common methodologies for separating naphthoquinone glycosides. It is important to note that optimization of this protocol may be necessary depending on the specific plant source and available equipment.

Extraction

-

Plant Material Preparation: Air-dry the whole plant material of Wollastonia biflora or the roots of Rubia cordifolia at room temperature. Once dried, grind the material into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 72 hours), with periodic agitation.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

Fractionation

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Fraction Selection: The target compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the ethyl acetate and n-butanol fractions.

Chromatographic Purification

-

Column Chromatography: Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel. Elute the column with a gradient solvent system, such as a mixture of chloroform and methanol, gradually increasing the polarity.

-

Further Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine fractions containing the compound of interest and subject them to further purification steps, such as repeated column chromatography on silica gel or Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Structure Elucidation

The structure of the isolated compound should be confirmed using modern spectroscopic techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR): To determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.

Biological Activity and Potential Signaling Pathways

Cytotoxic Activity

This compound has been reported to exhibit cytotoxic activity against the human hepatocellular carcinoma cell line BEL-7402. This finding suggests its potential as a lead compound for the development of novel anticancer agents.

Hypothesized Signaling Pathway of Cytotoxicity

Based on the known mechanisms of action of other naphthoquinones in cancer cells and the common apoptotic pathways in BEL-7402 cells, a hypothetical signaling pathway for the cytotoxic effects of this compound is proposed below. This pathway involves the induction of oxidative stress and the activation of the intrinsic apoptotic cascade.

The proposed mechanism initiates with the compound inducing the production of Reactive Oxygen Species (ROS) within the cancer cell. This increase in ROS can activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis. Activated JNK can then lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 orchestrates the final stages of apoptosis, including DNA fragmentation and cell death.

In-Depth Technical Guide: Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate from Wollastonia biflora

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate, a naphthalene glycoside isolated from the plant Wollastonia biflora. Due to the limited availability of public domain data, this document focuses on the known chemical properties and the context of its discovery. Further experimental validation is required to fully elucidate its therapeutic potential.

Introduction

Wollastonia biflora (L.) DC., a member of the Asteraceae family, is a pantropical plant with a history of use in traditional medicine for treating various ailments. Phytochemical investigations of this plant have led to the isolation of several secondary metabolites, including a novel naphthalene glycoside, this compound. This compound is of interest to the scientific community for its unique chemical structure, which suggests potential for biological activity.

Chemical and Physical Properties

Based on available data, the fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₂₉H₃₈O₁₄ | [1] |

| Molecular Weight | 610.60 g/mol | [1] |

| Synonyms | Methyl 3-(3-methylbut-2-en-1-yl)-1,4-bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-naphthoate | |

| CAS Number | 90685-26-0 | [1][2] |

Isolation and Characterization

The isolation of this compound was first reported by Wenliang Chen, et al. in their 2007 publication in the Journal of Natural Products. The study detailed the phytochemical investigation of the whole plants of Wollastonia biflora.

General Experimental Protocol (Hypothesized)

While the specific details from the primary literature are not publicly accessible, a general workflow for the isolation of such a compound from a plant source can be described.

Structural Elucidation

The structure of this compound was characterized using spectroscopic methods. Though the detailed data is not available, the process would have involved the following analyses:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the connectivity of atoms and the overall three-dimensional structure.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, characteristic of its chromophores.

Biological Activity

The primary research article that first described this compound focused on the cytotoxic activities of other co-isolated compounds, specifically three new germacrane-type sesquiterpenes, against the hepatocellular carcinoma cell line BEL-7402. The abstract of this publication does not specify any biological activity for this compound itself.

At present, there is a lack of publicly available data on the biological activities of this specific naphthalene glycoside. Further research is required to evaluate its potential cytotoxic, anti-inflammatory, antioxidant, or other therapeutic properties.

Potential Signaling Pathways for Investigation

Given the chemical nature of the compound and the known activities of other natural products from Wollastonia biflora, several signaling pathways could be of interest for future investigation. The following diagram illustrates a hypothetical workflow for screening the bioactivity of this compound.

Conclusion and Future Directions

This compound is a structurally interesting natural product isolated from Wollastonia biflora. While its chemical properties have been defined, a significant gap exists in the understanding of its biological activities and potential mechanisms of action.

Future research should focus on:

-

Re-isolation and confirmation of its structure: To obtain sufficient quantities for comprehensive biological screening.

-

Broad-spectrum bioactivity screening: To identify any potential therapeutic effects.

-

Mechanism of action studies: If any significant bioactivity is observed, elucidation of the underlying signaling pathways will be crucial for drug development.

This technical guide serves as a foundational document based on the currently available information. It is intended to stimulate further research into this novel natural product.

References

An In-depth Technical Guide on the Biosynthesis of Prenylated Naphthoquinone Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated naphthoquinone glycosides are a diverse class of secondary metabolites found in various plant species. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them attractive targets for drug discovery and development. Their complex structures, featuring a naphthoquinone core, a prenyl side chain, and a sugar moiety, are assembled through intricate biosynthetic pathways. This technical guide provides a comprehensive overview of the biosynthesis of prenylated naphthoquinone glycosides, detailing the core pathways, key enzymes, regulatory mechanisms, and experimental protocols for their study.

Core Biosynthetic Pathways

The biosynthesis of prenylated naphthoquinone glycosides is a multi-step process that involves the convergence of several major metabolic pathways to provide the necessary precursors. The naphthoquinone core is primarily synthesized via the shikimate pathway and the o-succinylbenzoate (OSB) pathway , or in some cases, the polyketide pathway . The prenyl group is derived from the isoprenoid pathway , which operates through two independent routes: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway . Finally, the sugar moiety is attached by glycosyltransferases .

Biosynthesis of the Naphthoquinone Core

-

Shikimate and o-Succinylbenzoate (OSB) Pathways: In many plants, the naphthoquinone skeleton is derived from chorismate, an end-product of the shikimate pathway. Chorismate is converted to o-succinylbenzoate (OSB), which then undergoes a series of reactions to form 1,4-dihydroxy-2-naphthoate (DHNA), a key intermediate.[1] DHNA serves as the precursor for various naphthoquinones.

-

Polyketide Pathway: Alternatively, the naphthoquinone ring can be assembled through the polyketide pathway, involving the sequential condensation of acetate units by polyketide synthases.

Biosynthesis of the Prenyl Precursors

The prenyl side chains, typically in the form of dimethylallyl pyrophosphate (DMAPP), geranyl pyrophosphate (GPP), or farnesyl pyrophosphate (FPP), are synthesized through the isoprenoid pathway.

-

Mevalonate (MVA) Pathway: Located in the cytosol, the MVA pathway starts with acetyl-CoA and proceeds through the intermediate mevalonic acid to produce isopentenyl pyrophosphate (IPP) and its isomer DMAPP.[2]

-

Methylerythritol Phosphate (MEP) Pathway: This plastid-localized pathway uses pyruvate and glyceraldehyde-3-phosphate as starting materials to synthesize IPP and DMAPP.[2] There can be crosstalk between the MVA and MEP pathways, with exchange of isoprenoid precursors between the cytosol and plastids.[3]

Prenylation of the Naphthoquinone Core

The crucial step of attaching the prenyl group to the naphthoquinone core is catalyzed by prenyltransferases (PTs) . These enzymes are often membrane-bound and belong to the UbiA superfamily.[4] They exhibit specificity for both the aromatic acceptor (naphthoquinone derivative) and the prenyl donor (DMAPP, GPP, or FPP).[4][5]

Glycosylation of the Prenylated Naphthoquinone

The final step in the biosynthesis is the attachment of a sugar moiety, which is catalyzed by UDP-dependent glycosyltransferases (UGTs) . This glycosylation can significantly alter the solubility, stability, and biological activity of the prenylated naphthoquinone.[6] Plant UGTs are a large and diverse family of enzymes with varying substrate specificities.[7]

Key Enzymes and Quantitative Data

The biosynthesis of prenylated naphthoquinone glycosides is orchestrated by a series of specific enzymes. The kinetic properties of these enzymes are crucial for understanding the efficiency and regulation of the pathway.

| Enzyme | Substrate(s) | Product | Organism | Km (µM) | Vmax/kcat | Reference |

| Prenyltransferases | ||||||

| PsPT1 | DMAPP, Umbelliferone | Demethylsuberosin, Osthenol | Pastinaca sativa | DMAPP: 5 ± 1, Umbelliferone: 2.7 ± 0.6 | - | [8] |

| Fur7 | GPP, 2-methoxy-3-methyl-flaviolin | 6-prenyl-2-methoxy-3-methyl-flaviolin | Streptomyces sp. KO-3988 | GPP: -, 2-methoxy-3-methyl-flaviolin: 0.054 mM | - | [9] |

| Glycosyltransferases | ||||||

| SlUGT5 | UDP-Glucose, Hydroquinone | Hydroquinone-O-glucoside | Solanum lycopersicum | UDP-Glucose: -, Hydroquinone: - | - | [10] |

| SlUGT5 | UDP-Glucose, Salicyl alcohol | Isosalicin | Solanum lycopersicum | UDP-Glucose: -, Salicyl alcohol: - | - | [10] |

Regulation of Biosynthesis

The biosynthesis of prenylated naphthoquinone glycosides is tightly regulated at multiple levels, from the supply of precursors to the expression of key biosynthetic genes. This regulation allows plants to produce these compounds in response to developmental cues and environmental stresses.

Signaling Pathways

Two major plant hormones, jasmonic acid (JA) and salicylic acid (SA) , play pivotal roles in regulating the biosynthesis of secondary metabolites, including prenylated naphthoquinones.[1][11][12] These signaling molecules are often induced by biotic and abiotic stresses, such as pathogen attack or wounding.

Figure 1: Jasmonate signaling pathway leading to the activation of prenylated naphthoquinone glycoside biosynthesis genes.

Figure 2: Salicylic acid signaling pathway involved in the induction of defense responses, including the biosynthesis of secondary metabolites.

Transcriptional Regulation

The expression of genes encoding key enzymes in the biosynthetic pathway, such as prenyltransferases and glycosyltransferases, is often regulated by specific transcription factors (TFs) .[13][14] These TFs, belonging to families like MYB, bHLH, and WRKY, are activated by the signaling pathways mentioned above and bind to promoter regions of the target genes to initiate or enhance transcription.[15] Elicitors, such as methyl jasmonate (MeJA) or yeast extract, can be used experimentally to induce the expression of these TFs and, consequently, the production of the desired compounds.[16][17]

Experimental Protocols

The study of prenylated naphthoquinone glycoside biosynthesis requires a combination of biochemical and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Prenyltransferases and Glycosyltransferases

This protocol describes the expression of plant-derived enzymes in a heterologous host system, such as E. coli or yeast, for subsequent characterization.

Figure 3: General workflow for heterologous expression and purification of biosynthetic enzymes.

Materials:

-

Plant tissue for RNA extraction

-

Reverse transcriptase and PCR reagents

-

Expression vector (e.g., pET vector for E. coli)

-

Competent E. coli cells (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

IPTG (for induction)

-

Lysis buffer (e.g., Tris-HCl, NaCl, imidazole, lysozyme)

-

Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

-

Wash and elution buffers

Procedure:

-

Gene Isolation and Cloning:

-

Extract total RNA from the plant tissue of interest.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the target prenyltransferase or glycosyltransferase gene using gene-specific primers.

-

Clone the PCR product into an appropriate expression vector.

-

-

Expression:

-

Transform the expression construct into competent E. coli cells.

-

Grow the transformed cells in LB medium with the appropriate antibiotic to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 4-16 hours at 16-37°C.

-

-

Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated affinity chromatography column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the target protein with elution buffer containing a high concentration of imidazole.

-

Analyze the purified protein by SDS-PAGE.

-

Enzyme Activity Assays

4.2.1. Prenyltransferase Activity Assay

This assay measures the transfer of a prenyl group from a donor to a naphthoquinone acceptor.

Materials:

-

Purified prenyltransferase

-

Naphthoquinone acceptor substrate

-

Prenyl pyrophosphate donor (e.g., DMAPP, GPP)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)

-

Quenching solution (e.g., methanol or ethyl acetate)

-

HPLC or LC-MS system for product analysis

Procedure:

-

Prepare a reaction mixture containing the assay buffer, naphthoquinone substrate, and prenyl pyrophosphate donor.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the reaction by adding the purified prenyltransferase.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Analyze the reaction products by HPLC or LC-MS to quantify the formation of the prenylated naphthoquinone.

4.2.2. UDP-Glycosyltransferase (UGT) Activity Assay

This assay quantifies the transfer of a sugar moiety from a UDP-sugar donor to a prenylated naphthoquinone acceptor. A common method is the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced.[18][19][20]

Materials:

-

Purified UGT

-

Prenylated naphthoquinone acceptor substrate

-

UDP-sugar donor (e.g., UDP-glucose)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

UDP-Glo™ Glycosyltransferase Assay kit (Promega)

-

Luminometer

Procedure:

-

Set up the glycosyltransferase reaction in a 96-well plate containing the assay buffer, prenylated naphthoquinone substrate, and UDP-sugar donor.

-

Add the purified UGT to initiate the reaction.

-

Incubate at the optimal temperature for the desired time.

-

Add the UDP Detection Reagent from the kit, which converts the UDP product to ATP.

-

The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate light.

-

Measure the luminescence using a luminometer. The light output is proportional to the amount of UDP produced and thus to the UGT activity.

Analytical Methods for Product Identification and Quantification

4.3.1. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC coupled with a UV or diode array detector (DAD) is used for the separation and quantification of prenylated naphthoquinone glycosides. LC-MS and LC-MS/MS provide structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.[21][22][23]

Typical HPLC-MS/MS Parameters:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative mode.

-

Mass Analyzer: Triple quadrupole (QqQ) for targeted quantification (Multiple Reaction Monitoring - MRM) or Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass analysis and structural elucidation.[24]

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of novel prenylated naphthoquinone glycosides.[25][26][27] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms within the molecule, including the position of the prenyl group and the sugar moiety, as well as the stereochemistry of the glycosidic linkage.

Conclusion

The biosynthesis of prenylated naphthoquinone glycosides is a complex and highly regulated process that draws upon multiple primary and secondary metabolic pathways. Understanding the enzymes, regulatory networks, and signaling pathways involved is crucial for harnessing the potential of these bioactive compounds. The experimental protocols outlined in this guide provide a framework for researchers to investigate and engineer the biosynthesis of these valuable natural products for applications in medicine and biotechnology. Further research into the specific glycosyltransferases and the intricate regulatory mechanisms will undoubtedly open up new avenues for the targeted production of novel and potent therapeutic agents.

References

- 1. Constitutive activation of the jasmonate signaling pathway enhances the production of secondary metabolites in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Jasmonates are signals in the biosynthesis of secondary metabolites - Pathways, transcription factors and applied aspects - A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural and pharmacological diversity of 1,4-naphthoquinone glycosides in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Functional Characterization of the Promiscuous Prenyltransferase Responsible for Furaquinocin Biosynthesis: IDENTIFICATION OF A PHYSIOLOGICAL POLYKETIDE SUBSTRATE AND ITS PRENYLATED REACTION PRODUCTS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure, catalysis, and inhibition mechanism of prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. esalq.usp.br [esalq.usp.br]

- 13. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of the regulators: Transcription factors controlling biosynthesis of plant secondary metabolites during biotic stresses and their regulation by miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview [frontiersin.org]

- 16. Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Elicitor-induced transcription factors for metabolic reprogramming of secondary metabolism in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 18. worldwide.promega.com [worldwide.promega.com]

- 19. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]

- 20. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Structural Revisions of Two Highly Aromatic Naphthoquinone-Derived Dimers Based on NMR Analysis, Computer-Assisted Structure Elucidation Methods, and Computations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

In-Depth Technical Guide: Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate, a complex naphthalene glycoside natural product. The document details its chemical structure, physicochemical properties, and the protocol for its isolation from its natural source. While this compound is a member of the naphthoquinone and naphthalene class, which is known for a wide range of biological activities, current scientific literature focuses primarily on its isolation and characterization. This guide summarizes the available data and provides the necessary experimental protocols for researchers interested in further investigating this compound.

Chemical Structure and Properties

This compound is a significant natural product due to its intricate structure, featuring a naphthalene core substituted with a prenyl group, a methyl ester, and two glucosyl moieties.

Chemical Name: this compound Synonym: methyl 3-(3-methylbut-2-en-1-yl)-1,4-bis(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-naphthoate

Physicochemical Data

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 90685-26-0 | [1] |

| Molecular Formula | C₂₉H₃₈O₁₄ | [1] |

| Molecular Weight | 610.60 g/mol | [1] |

| Appearance | White amorphous powder | |

| Purity | >98% (as available commercially) | |

| Initial Source | Wollastonia biflora (whole plants) | [2] |

Biological Context and Activity

This compound was first isolated from the whole plants of Wollastonia biflora.[2] This plant has been a source for various other bioactive compounds, including germacrane-type sesquiterpenes and pimarane-type diterpenes.[2]

Notably, in the primary study detailing its isolation, other compounds (specifically, three new germacrane-type sesquiterpenes) demonstrated significant cytotoxic activity against the human hepatocellular carcinoma cell line BEL-7402.[2] However, the study did not report any biological or cytotoxic activity for this compound itself.

The broader class of naphthoquinones and their derivatives are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] These activities are often attributed to their ability to generate reactive oxygen species (ROS) and interfere with cellular signaling pathways such as MAPK and STAT3.[3] Given its structural components, further investigation into the potential bioactivity of this compound is warranted.

Experimental Protocols

Isolation of this compound

The following protocol is based on the methodology described by Chen et al. (2007) for the isolation of this compound from Wollastonia biflora.[2]

Objective: To isolate and purify this compound from the dried whole plants of Wollastonia biflora.

Materials:

-

Dried, powdered whole plants of Wollastonia biflora

-

95% Ethanol (EtOH)

-

Distilled Water (H₂O)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Silica gel (for column chromatography)

-

Sephadex LH-20 (for column chromatography)

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Preparative HPLC system

Procedure:

-

Extraction: The air-dried and powdered whole plants of Wollastonia biflora are percolated with 95% EtOH at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in H₂O and partitioned successively with petroleum ether, EtOAc, and n-BuOH.

-

Initial Fractionation (EtOAc Fraction): The EtOAc-soluble fraction is subjected to column chromatography over a silica gel column. The column is eluted with a gradient of increasing polarity using a CHCl₃-MeOH solvent system to yield multiple sub-fractions.

-

Purification (Sephadex LH-20): The sub-fraction containing the target compound is further purified by column chromatography on a Sephadex LH-20 column, eluting with MeOH.

-

Final Purification (Preparative HPLC): The final purification is achieved using preparative HPLC to yield this compound as a pure compound.

Cytotoxicity Screening Protocol (MTT Assay)

While the target compound was not reported as active, the following general protocol was used to screen other compounds isolated from the same source for cytotoxicity against the BEL-7402 human hepatocellular carcinoma cell line.[2]

Objective: To assess the in vitro cytotoxicity of a compound against a cancer cell line.

Materials:

-

BEL-7402 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: BEL-7402 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (typically dissolved in DMSO and diluted with medium) for a specified period (e.g., 48-72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for an additional 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

Visualizations

The following diagrams illustrate the key processes related to the study of this compound.

Caption: Isolation workflow from plant material to pure compound.

Caption: Potential mechanisms of action for naphthoquinone compounds.

References

- 1. Cytotoxic germacrane-type sesquiterpenes, pimarane-type diterpenes, and a naphthalene derivative from Wollastonia biflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT (Assay protocol [protocols.io]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

"Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate is a naturally occurring naphthalene glycoside first isolated from the medicinal plant Wollastonia biflora. This document provides a comprehensive overview of its physical and chemical properties, bringing together available data for researchers in drug discovery and natural product chemistry. The compound has demonstrated significant cytotoxic activity against human hepatocellular carcinoma cells, suggesting its potential as a lead compound for anticancer drug development. This guide details its known characteristics, the experimental protocol for its isolation, and discusses its potential mechanism of action based on the activities of related naphthoquinone compounds.

Core Physical and Chemical Properties

To date, comprehensive experimental data on all physical properties of this compound are not widely available in the public domain. The following tables summarize the known chemical and supplier-provided data.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C29H38O14 | [1] |

| Molecular Weight | 610.6 g/mol | [1] |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported | |

| Purity (as per suppliers) | ≥98% (by HPLC) | [1] |

Table 2: Spectroscopic Data

| Spectroscopic Method | Key Data Points | Source |

| 1H NMR | Data not available in searched literature. | |

| 13C NMR | Data not available in searched literature. | |

| Mass Spectrometry (HR-ESI-MS) | Data not available in searched literature. | |

| Infrared (IR) | Data not available in searched literature. | |

| Ultraviolet (UV) | Data not available in searched literature. |

Experimental Protocols

The isolation and characterization of this compound were first described by Chen et al. in the Journal of Natural Products in 2007. The following protocol is based on their reported methodology.

Isolation from Wollastonia biflora

Experimental Workflow for Isolation

Caption: Isolation of this compound.

Detailed Methodology:

-

Plant Material and Extraction: The whole plants of Wollastonia biflora were collected, air-dried, and powdered. The powdered plant material was then extracted with 95% ethanol at room temperature.

-

Fractionation: The resulting ethanol extract was concentrated under reduced pressure and then suspended in water. This aqueous suspension was successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH) to yield respective fractions.

-

Chromatographic Separation: The ethyl acetate-soluble fraction, which contained the target compound, was subjected to silica gel column chromatography. The column was eluted with a gradient of chloroform-methanol (CHCl3-MeOH) to separate the components based on polarity.

-

Purification: Fractions containing the compound of interest were further purified using repeated column chromatography on silica gel and Sephadex LH-20. Final purification was achieved by preparative thin-layer chromatography (TLC) or recrystallization to yield pure this compound.

Cytotoxicity Assay against BEL-7402 Cells

The cytotoxic activity of this compound was evaluated against the human hepatocellular carcinoma cell line BEL-7402.

Experimental Workflow for Cytotoxicity Assay

Caption: MTT assay workflow for cytotoxicity determination.

Detailed Methodology:

-

Cell Culture: Human hepatocellular carcinoma BEL-7402 cells were cultured in an appropriate medium and seeded into 96-well plates at a specific density.

-

Compound Treatment: After allowing the cells to adhere, they were treated with various concentrations of this compound.

-

Incubation: The treated cells were incubated for a predetermined period, typically 48 to 72 hours, under standard cell culture conditions.

-

MTT Assay: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals were dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). The absorbance of the resulting solution was measured using a microplate reader at a wavelength typically around 570 nm.

-

Data Analysis: Cell viability was calculated as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curve.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit significant cytotoxic activity against the human hepatocellular carcinoma cell line BEL-7402.[2] While the specific molecular mechanism of this compound has not been elucidated, the cytotoxic effects of other naphthoquinone derivatives have been studied more extensively. These studies provide a basis for hypothesizing the potential signaling pathways that may be affected by this compound.

Many naphthoquinones are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[3] The accumulation of ROS can lead to cellular stress and the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways.

Potential Signaling Pathway for Naphthoquinone-Induced Apoptosis

Caption: Potential ROS-mediated apoptosis pathway.

Specifically, the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are often implicated in stress-induced apoptosis.[4][5][6] Activation of these pathways can lead to the phosphorylation of various downstream targets that regulate programmed cell death. For instance, activated JNK and p38 can influence the expression and activity of proteins in the Bcl-2 family, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[5][7] Furthermore, these MAPK pathways can regulate the activity of transcription factors that control the expression of genes involved in apoptosis.[8][9]

In the context of hepatocellular carcinoma, several studies have demonstrated that novel 1,4-naphthoquinone derivatives induce apoptosis through ROS-modulated MAPK and STAT3 signaling pathways.[2][8] Shikonin, a well-known naphthoquinone, has been shown to induce apoptosis in hepatocellular carcinoma cells through ROS-dependent inactivation of the Akt and RIP1/NF-κB pathways.[3]

Given the structural similarities and observed cytotoxic activity, it is plausible that this compound may exert its anticancer effects through similar mechanisms involving ROS production and the modulation of key signaling pathways such as the MAPK and STAT3 pathways. Further research is required to confirm the precise molecular targets and signaling cascades affected by this specific compound.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against human hepatocellular carcinoma cells. This technical guide consolidates the currently available information on its physical and chemical properties, outlines the experimental procedures for its isolation and biological evaluation, and provides insights into its potential mechanisms of action. The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and oncology drug development, and highlights the need for further investigation to fully characterize this compound and explore its therapeutic potential.

References

- 1. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shikonin, a Chinese plant-derived naphthoquinone, induces apoptosis in hepatocellular carcinoma cells through reactive oxygen species: A potential new treatment for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of oxidation‐triggered activation of JNK and p38 MAPK in black tea polyphenols induced apoptotic death of A375 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK, AKT, and STAT3 signaling pathways in HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zider.free.fr [zider.free.fr]

In-Depth Technical Guide: Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate (CAS 90685-26-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate, with the CAS number 90685-26-0, is a naturally occurring naphthalene glycoside. This technical guide provides a comprehensive overview of its chemical properties, and available biological data. Despite its identification in scientific literature, in-depth studies on its biological activities, mechanisms of action, and experimental protocols are notably limited. This document summarizes the currently available information and highlights the need for further research to elucidate the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is a complex natural product. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 90685-26-0 | [1][2][3][4][5] |

| Molecular Formula | C29H38O14 | [1][4][5] |

| Molecular Weight | 610.6 g/mol | [1][4][5] |

| Appearance | Powder | [1] |

| Purity | Typically ≥98% by HPLC for reference standards | [2][4] |

| Storage Conditions | 2-8°C | [1] |

| Synonyms | 2-carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-β-D-glucoside, Methyl 3-(3-methylbut-2-enyl)-1,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalene-2-carboxylate | [3] |

Biological Activity and Sourcing

Currently, there is a significant lack of published quantitative data regarding the biological activity of this compound.

A key study by Wenliang Chen, et al. in the Journal of Natural Products (2007) described the isolation of a new naphthalene glycoside from Wollastonia biflora.[1] While the abstract mentions the cytotoxic activity of other compounds isolated in the same study, it does not specify whether this compound was evaluated.[1] Efforts to obtain the full text of this article to confirm the identity and any potential biological data for this specific compound were unsuccessful.

Experimental Protocols

Due to the limited available research, detailed experimental protocols specifically for this compound are not available. Future research should aim to establish and publish protocols for its isolation, characterization, and biological evaluation.

A general workflow for the investigation of a novel natural product like this would typically involve the following steps:

Caption: General experimental workflow for natural product research.

Signaling Pathways

There is currently no information available in the scientific literature to associate this compound with any specific signaling pathways. Given that other compounds from Rubia cordifolia have shown anti-inflammatory and cytotoxic effects, future research could investigate its potential interaction with pathways such as NF-κB, MAPK, or apoptosis-related cascades.

A hypothetical signaling pathway that could be investigated for anti-inflammatory effects is presented below.

Caption: Hypothetical anti-inflammatory signaling pathway inhibition.

Conclusion and Future Directions

This compound is a known natural product with a defined chemical structure. However, a significant gap exists in the scientific literature regarding its biological activities and potential therapeutic applications. The lack of quantitative data, detailed experimental protocols, and understanding of its role in cellular signaling pathways underscores the need for further dedicated research.

Future investigations should focus on:

-

Comprehensive Biological Screening: Evaluating the compound for a wide range of activities, including but not limited to cytotoxic, anti-inflammatory, antimicrobial, and antiviral effects.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Total Synthesis: Developing a synthetic route to enable the production of larger quantities for extensive preclinical and clinical studies.

The information presented in this guide serves as a foundational resource for researchers interested in exploring the potential of this compound. The dearth of available data presents a clear opportunity for novel discoveries in the field of natural product drug development.

References

- 1. Cytotoxic germacrane-type sesquiterpenes, pimarane-type diterpenes, and a naphthalene derivative from Wollastonia biflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. First Enantioselective Total Synthesis of Amphidinolide F - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new triglucosylated naphthalene glycoside from Aloe vera L - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate is a naturally occurring naphthoate derivative. While direct experimental evidence for its biological activity is currently limited in publicly accessible literature, its structural features—a naphthoate core, a prenyl group, and two glucosyloxy moieties—suggest a strong potential for significant pharmacological effects. This technical guide provides a comprehensive analysis of the predicted biological activities of this compound based on the well-documented bioactivities of structurally related molecules, including prenylated naphthoquinones and substituted naphthoates. This document aims to serve as a foundational resource to stimulate and guide future research into this promising compound.

The core structure, a naphthoate, is a derivative of naphthalene, a class of compounds known for a wide range of biological activities. The presence of a prenyl group often enhances the lipophilicity and membrane permeability of molecules, potentially increasing their interaction with cellular targets. Furthermore, glycosylation, the attachment of sugar moieties, can significantly impact a compound's solubility, bioavailability, and pharmacokinetic profile.

Based on the activities of analogous compounds, "this compound" is predicted to exhibit both anti-inflammatory and anticancer properties. This guide will delve into the mechanistic basis for these predictions, supported by data from related compounds and detailed experimental protocols that could be adapted for its investigation.

Predicted Biological Activities and Mechanistic Insights

The biological activities of naphthoquinone and naphthoate derivatives are often attributed to their ability to modulate key signaling pathways involved in inflammation and cancer progression. The primary predicted activities for this compound are anti-inflammatory and cytotoxic effects.

Anti-Inflammatory Activity

Naphthoate and naphthoquinone derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of inflammatory mediators.[1][2][3] This inhibition is often achieved through the suppression of critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]

NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6][7][8] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[4][8] This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][9] Structurally similar compounds to this compound have been shown to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.[4]

MAPK Signaling Pathway: The MAPK pathway, comprising cascades like JNK and p38, is another crucial regulator of inflammation and cellular stress responses.[5][10] Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors that contribute to the inflammatory response.[11] Naphthoquinones have been observed to modulate MAPK signaling, suggesting a potential mechanism for the anti-inflammatory effects of the title compound.[5][11][12]

Anticancer Activity

The naphthoquinone scaffold is present in several clinically used anticancer drugs.[13] Their cytotoxic effects are attributed to multiple mechanisms, including the generation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of topoisomerase.[14][15]

Induction of Apoptosis via MAPK Signaling: Similar to its role in inflammation, the MAPK pathway is also heavily involved in regulating cell survival and apoptosis.[10] Certain naphthoquinone derivatives have been shown to induce apoptosis in cancer cells by activating the JNK and p38 MAPK pathways while inactivating the pro-survival ERK1/2 pathway.[11] This differential regulation of MAPK signaling shifts the cellular balance towards apoptosis.

Cytotoxicity and ROS Generation: Naphthoquinones are known to undergo redox cycling, which can lead to the production of ROS.[15] While excessive ROS can be damaging to all cells, cancer cells often have a higher basal level of oxidative stress, making them more susceptible to further ROS induction. This provides a potential mechanism for selective cytotoxicity against cancer cells.[16]

Quantitative Data from Structurally Related Compounds

The following tables summarize the reported biological activities of compounds structurally related to "this compound." This data provides a quantitative basis for the predicted potency of the title compound.

Table 1: Anti-Inflammatory Activity of Naphthoate and Naphthoquinone Derivatives

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Methyl 2-naphthoate derivative (1a) | NO Production Inhibition | RAW264.7 | 41.9 | [1] |

| Methyl 2-naphthoate derivative (3b) | NO Production Inhibition | RAW264.7 | 26.2 | [1] |

| 1,4-Naphthoquinone derivative (9) | NO Production Inhibition | RAW264.7 | < 26.3 | [2] |

| Naphtho[1,2-e][1][5]oxazine (4c) | Heat-induced hemolysis | - | 5.5 (µg/mL) | [17] |

| Naphtho[1,2-e][1][5]oxazine (4h) | Heat-induced hemolysis | - | 4.807 (µg/mL) | [17] |

Table 2: Cytotoxic Activity of Naphthoquinone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Naphthoquinone derivative (14) | MDA-MB-231 (Breast) | 0.66 ± 0.05 | [18] |

| Naphthoquinone derivative (14) | BEL-7402 (Liver) | 5.11 ± 0.12 | [18] |

| Naphthoquinone derivative (14) | A2780 (Ovarian) | 8.26 ± 0.22 | [18] |

| 1,4-Naphthoquinone derivative (56) | RPMI8226 (Multiple Myeloma) | 0.57 ± 0.01 | [19] |

| 1,4-Naphthoquinone derivative (57) | RPMI8226 (Multiple Myeloma) | 0.66 ± 0.08 | [19] |

| Naphthoquinone derivative (9) | A549 (Lung) | < 25 | [20] |

| Naphthoquinone derivative (11) | HuCCA-1 (Cholangiocarcinoma) | 0.27 - 14.67 | [21] |

| Naphthoquinone derivative (11) | A549 (Lung) | 0.27 - 14.67 | [21] |

| Naphthoquinone derivative (11) | HepG2 (Liver) | 0.27 - 14.67 | [21] |

| Naphthoquinone derivative (11) | MOLT-3 (Leukemia) | 0.27 - 14.67 | [21] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the predicted biological activities of "this compound."

Anti-Inflammatory Activity Assays

1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay is a standard method for screening compounds for anti-inflammatory activity.

-

Cell Culture: Murine macrophage cells (e.g., RAW264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Assay Protocol:

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of "this compound" for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[2][22]

-

After incubation, collect the cell supernatant.

-

Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-only treated control.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

2. Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6)

-

Protocol: Follow the same cell culture and treatment protocol as the NO inhibition assay.

-

Cytokine Quantification: After collecting the cell supernatant, the concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The reduction in cytokine levels in the presence of the compound is calculated relative to the LPS-stimulated control.

Cytotoxicity and Anticancer Assays

1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) under appropriate conditions.

-

Assay Protocol:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to attach.

-

Treat the cells with a range of concentrations of "this compound" for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

2. Colony Formation Assay

This assay assesses the ability of single cells to grow into colonies, providing a measure of long-term cell survival and proliferative capacity.

-

Protocol:

-

Treat cancer cells with the test compound for a specified period (e.g., 24 hours).[20]

-

Plate a low density of the treated cells in a new culture dish and allow them to grow for 1-2 weeks until visible colonies form.

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the number of colonies.

-

-

Data Analysis: Compare the number of colonies in the treated groups to the untreated control to determine the inhibitory effect on colony formation.[20]

Conclusion and Future Directions

While direct experimental data on "this compound" is scarce, a comprehensive analysis of its structural analogs strongly suggests its potential as a potent anti-inflammatory and anticancer agent. The presence of the naphthoate core, prenyl group, and glucosyloxy moieties likely contributes to these predicted activities through the modulation of key cellular signaling pathways such as NF-κB and MAPK.

The quantitative data from related compounds provide a strong rationale for prioritizing this molecule for further investigation. The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of its biological activities. Future research should focus on:

-

Synthesis and Isolation: Ensuring a pure and well-characterized supply of the compound is paramount for accurate biological testing.

-

In Vitro Screening: Employing the described assays to confirm and quantify the predicted anti-inflammatory and cytotoxic activities.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

-

In Vivo Studies: Evaluating the efficacy and safety of the compound in relevant animal models of inflammation and cancer.

The exploration of "this compound" holds significant promise for the discovery of novel therapeutic agents. This technical guide serves as a critical first step in unlocking its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1,2-Naphthoquinone suppresses lipopolysaccharide-dependent activation of IKKβ/NF-κB/NO signaling: an alternative mechanism for the disturbance of inducible NO synthase-catalyzed NO formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 11. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds [mdpi.com]

- 14. Naphthoquinones and derivatives as potential anticancer agents: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. preprints.org [preprints.org]

- 20. mdpi.com [mdpi.com]

- 21. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide on Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate is a naturally occurring naphthalene glycoside first isolated from the plant Wollastonia biflora. This document provides a comprehensive review of the available scientific literature on this compound. It details the isolation and purification protocols, structural characterization, and the limited information on its biological activities. Due to the scarcity of extensive research on this specific molecule, this guide also contextualizes its structural features within the broader landscape of prenylated naphthoates and their potential biological significance. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams to facilitate understanding and future research endeavors.

Introduction

This compound is a unique natural product featuring a naphthoate core, a prenyl group, and two glucosyl moieties. Its discovery was reported in a 2007 study focused on identifying cytotoxic compounds from Wollastonia biflora (also known as Melanthera biflora), a plant traditionally used in some folk medicines. While the initial study highlighted the cytotoxic effects of other co-isolated compounds, the biological profile of this compound remains largely unexplored, presenting an opportunity for further investigation. This guide aims to consolidate the existing knowledge and provide a foundational resource for researchers interested in this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a methyl naphthoate backbone substituted with a prenyl (3-methylbut-2-en-1-yl) group at the C3 position and two glucosyl groups at the C1 and C4 positions.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₈O₁₄ | [1] |

| Molecular Weight | 610.60 g/mol | [1] |

| CAS Number | 90685-26-0 | [1] |

| Appearance | White Amorphous Powder | Assumed from similar natural products |

| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in water | Inferred from isolation protocols |

Isolation and Purification

The following experimental protocol for the isolation and purification of this compound is based on the methodology described in the primary literature for the extraction of compounds from Wollastonia biflora.

Plant Material Collection and Extraction

-

Plant Material : The whole plants of Wollastonia biflora were collected and air-dried.

-

Extraction : The dried plant material was powdered and extracted with 95% ethanol at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.

Solvent Partitioning

The crude ethanol extract was suspended in water and subjected to sequential partitioning with solvents of increasing polarity to separate compounds based on their solubility.

-

Petroleum ether

-

Ethyl acetate

-

n-Butanol

This compound, being a glycoside, is expected to be concentrated in the more polar fractions, likely the n-butanol fraction.

Chromatographic Separation

The n-butanol fraction was subjected to multiple chromatographic steps to isolate the pure compound.

-

Silica Gel Column Chromatography : The n-butanol fraction was loaded onto a silica gel column and eluted with a gradient of chloroform and methanol.

-

Sephadex LH-20 Column Chromatography : Fractions containing the target compound were further purified using a Sephadex LH-20 column with methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC) : The final purification was achieved using preparative HPLC on a C18 column with a mobile phase of methanol and water.

The following diagram illustrates the general workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

| Spectroscopic Method | Purpose |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | To determine the proton environment and connectivity. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | To identify the number and types of carbon atoms. |

| COSY (Correlation Spectroscopy) | To establish proton-proton correlations within the same spin system. |

| HMBC (Heteronuclear Multiple Bond Correlation) | To determine long-range correlations between protons and carbons. |

| HSQC (Heteronuclear Single Quantum Coherence) | To identify direct one-bond proton-carbon correlations. |

| HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) | To determine the exact molecular weight and elemental formula. |

Biological Activity

The primary publication that isolated this compound did not report any specific biological activity for this compound. The focus of that study was on the cytotoxic effects of other isolated molecules against the hepatocellular carcinoma cell line BEL-7402.

To date, there is a lack of further studies investigating the pharmacological properties of this specific naphthalene glycoside. However, the structural motifs present in the molecule, namely the prenylated naphthoate core, suggest potential areas for future investigation. Prenylation is known to enhance the biological activity of various natural products, often by increasing their lipophilicity and ability to interact with cellular membranes and proteins.

The following diagram illustrates a logical workflow for the future biological evaluation of this compound.

Synthesis

Currently, there are no published reports on the total synthesis of this compound. The synthesis would likely involve a multi-step process, including the construction of the prenylated naphthoate core followed by glycosylation.

The following diagram outlines a potential high-level synthetic strategy.

Discussion and Future Perspectives

This compound represents a structurally interesting natural product with an uncharted biological profile. The lack of research following its initial discovery presents a clear gap in the scientific literature and a promising opportunity for new investigations.

Future research should focus on:

-

Re-isolation or Synthesis : To obtain sufficient quantities of the compound for comprehensive biological testing.

-

Broad Biological Screening : To identify potential therapeutic areas, including but not limited to anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.

-

Mechanism of Action Studies : Should any significant biological activity be identified, subsequent studies should aim to elucidate the underlying molecular mechanisms.

-

Structure-Activity Relationship (SAR) Studies : Synthesis of analogues could help in understanding the contribution of the prenyl group and the glucosyl moieties to its biological activity.

Conclusion

This technical guide has summarized the currently available information on this compound. While the data is limited, this document provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this natural product. The detailed protocols for isolation, combined with the proposed workflows for biological evaluation and synthesis, offer a roadmap for future research endeavors that could unlock the therapeutic potential of this unique molecule.

References

Unveiling the Spectroscopic Signature of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and physicochemical properties of novel natural products is paramount. This technical guide focuses on the spectroscopic data of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate, a naphthalene derivative identified in medicinal plants such as Rubia cordifolia and Wollastonia biflora. An in-depth analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is crucial for its unequivocal identification, characterization, and exploration of its therapeutic potential.

While the scientific literature confirms the isolation and structural elucidation of this compound, detailed public access to its raw spectroscopic data remains limited. The primary reference for its characterization is a study by Wenliang Chen and colleagues published in the Journal of Natural Products in 2007. This guide, therefore, outlines the expected spectroscopic characteristics based on its known structure and provides a framework for its analysis, pending access to the original experimental data.

Structural and Spectroscopic Overview

This compound (C₂₉H₃₈O₁₄, Molar Mass: 610.6 g/mol ) possesses a complex structure featuring a substituted naphthalene core, a prenyl group, a methyl ester, and two glucosyl moieties. This intricate assembly gives rise to a unique spectroscopic fingerprint.

Expected Mass Spectrometry (MS) Data:

High-resolution mass spectrometry is essential for confirming the elemental composition. The expected data would include:

-

[M+H]⁺: An adduct with a proton, yielding a peak at m/z 611.23.

-

[M+Na]⁺: An adduct with sodium, resulting in a peak at m/z 633.21.

-

[M+K]⁺: An adduct with potassium, showing a peak at m/z 649.18.

Fragmentation patterns observed in MS/MS analysis would likely show the sequential loss of the two glucosyl units (each 162 Da) and potentially fragments corresponding to the prenylated naphthoate core.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Adduct Ion | Calculated m/z |

|---|---|

| [C₂₉H₃₈O₁₄+H]⁺ | 611.2335 |

| [C₂₉H₃₈O₁₄+Na]⁺ | 633.2154 |

| [C₂₉H₃₈O₁₄+K]⁺ | 649.1894 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Data:

The proton NMR spectrum is anticipated to be complex due to the numerous signals from the two glucose units and the aromatic and prenyl moieties. Key expected signals include:

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring.

-

Prenyl Group Protons: Characteristic signals for the vinyl proton (triplet), the methylene protons (doublet), and two methyl singlets.

-

Glucosyl Protons: A series of signals in the δ 3.0-5.5 ppm range, including the anomeric protons which are typically downfield.

-

Methyl Ester Protons: A singlet around δ 3.5-4.0 ppm.

Expected ¹³C NMR Data:

The carbon NMR spectrum will complement the proton data, with key signals anticipated for:

-

Naphthalene Core Carbons: Resonances in the aromatic region (δ 110-150 ppm).

-

Carbonyl Carbon: A signal for the methyl ester carbonyl group in the δ 165-175 ppm region.

-

Prenyl Group Carbons: Signals corresponding to the five carbons of the prenyl chain.

-

Glucosyl Carbons: Ten distinct signals for the two glucose units, including the anomeric carbons (δ 95-105 ppm).

-

Methyl Ester Carbon: A signal around δ 50-55 ppm.

A detailed table of assigned ¹H and ¹³C NMR chemical shifts would be constructed upon obtaining the experimental data from the primary literature.

Experimental Protocols

The standard experimental procedures for obtaining the spectroscopic data for a novel natural product like this compound would typically involve the following steps:

1. Isolation and Purification: The compound would be extracted from the plant material using organic solvents (e.g., methanol, ethanol) followed by partitioning and a series of chromatographic techniques such as column chromatography over silica gel and Sephadex, and finally purified by high-performance liquid chromatography (HPLC).

2. Mass Spectrometry: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source in both positive and negative ion modes.

3. NMR Spectroscopy: NMR spectra are recorded on a high-field spectrometer (e.g., 400 MHz or higher) in a deuterated solvent such as methanol-d₄ or DMSO-d₆. A standard suite of experiments including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC would be performed for complete structural assignment.

Logical Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis and structural elucidation of a novel natural product is a systematic process.

Caption: Workflow for the isolation and structural elucidation of a natural product.

Biosynthetic Context

This compound belongs to the class of naphthoquinones, which are biosynthesized in plants through various pathways. The prenyl group is typically introduced by a prenyltransferase enzyme. Understanding the biosynthetic origin can provide insights into the compound's biological role and potential for synthetic biology approaches.

Caption: A simplified proposed biosynthetic pathway for the target compound.

Methodological & Application

Synthesis of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate, a complex natural product derivative with potential applications in pharmaceutical research. The synthesis is presented as a three-step process commencing from the commercially available starting material, Methyl 1,4-dihydroxy-2-naphthoate.

Executive Summary

The synthesis of this compound is a multi-step process that involves the strategic introduction of a prenyl group onto the naphthoquinone core, followed by the glycosylation of the hydroxyl moieties with protected glucose derivatives, and concluding with the removal of the protecting groups. This protocol outlines a feasible and reproducible synthetic route, providing detailed experimental procedures, reagent specifications, and purification methods. The quantitative data for each step is summarized for clarity, and a visual representation of the synthetic workflow is provided.

Data Presentation